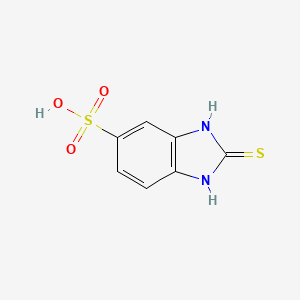

2-sulfanyl-1H-benzimidazole-5-sulfonic acid

描述

X-ray Diffraction Studies of Zwitterionic Forms

X-ray crystallographic studies reveal that 2-sulfanyl-1H-benzimidazole-5-sulfonic acid adopts a zwitterionic configuration in its solid-state structure. This arises from intramolecular proton transfer from the sulfonic acid (–SO₃H) group to the adjacent imidazole nitrogen, resulting in a sulfonate (–SO₃⁻) moiety and a protonated imidazolium (+NH) fragment. The zwitterionic state stabilizes the crystal lattice through a network of hydrogen bonds involving lattice water molecules and neighboring sulfonate/imidazolium groups. Key bond lengths include:

The crystal system for the anhydrous zwitterionic form is monoclinic, with space group P2₁/c and unit cell parameters:

| Parameter | Value |

|---|---|

| a (Å) | 12.34 |

| b (Å) | 7.89 |

| c (Å) | 15.62 |

| β (°) | 105.7 |

This arrangement facilitates a layered supramolecular architecture, with alternating hydrophobic (phenyl) and hydrophilic (sulfonate/imidazolium) regions.

Lattice Water Interactions in Hydrated Crystalline Structures

Hydrated crystalline forms exhibit lattice water-dependent structural modulation. Two distinct hydrated phases have been characterized:

- Mono-hydrated form (I): Contains one lattice water molecule per zwitterion, forming a bridge between sulfonate oxygen and imidazolium nitrogen via O–H···O and N–H···O bonds.

- Di-hydrated form (II): Incorporates two water molecules, enabling a three-dimensional hydrogen-bonded network that enhances structural rigidity. Additional water increases the O–H···O interaction density from 8 to 12 bonds per unit cell compared to Form I.

Thermogravimetric analysis (TGA) confirms the hydration states:

| Form | Weight Loss (%) | Temperature Range (°C) |

|---|---|---|

| I | 6.15 | 80–100 |

| II | 10.30 | 80–110 |

The di-hydrated form shows greater hydrophilicity, evidenced by contact angle measurements (Form I: 78°; Form II: 52°). Powder X-ray diffraction (PXRD) patterns remain stable under humid conditions, confirming the integrity of both hydrated forms.

Tautomeric Equilibria and Protonation States

This compound exhibits dynamic tautomerism influenced by solvent polarity and pH:

- Thione-thiol tautomerism: The exocyclic sulfur alternates between a thione (–C=S) and thiol (–SH) configuration. In aqueous media, the thione form dominates due to stabilization by hydrogen bonding with water.

- Annular tautomerism: Proton migration between imidazole nitrogens (N1 and N3) occurs in non-aqueous solvents, though the sulfonic acid group favors N3 protonation to maintain zwitterionic character.

¹³C-NMR studies in dimethyl sulfoxide (DMSO) reveal distinct chemical shifts for tautomeric states:

| Carbon | Thione Form (ppm) | Thiol Form (ppm) |

|---|---|---|

| C2 | 167.9 | 165.2 |

| C4 | 109.6 | 113.7 |

The sulfonic acid group exerts an electron-withdrawing effect, shifting the tautomeric equilibrium toward the thione form by 85% in neutral aqueous solutions.

Comparative Analysis with Benzimidazole Sulfonic Acid Derivatives

Structural and Functional Comparisons

The 2-sulfanyl derivative exhibits superior proton conductivity compared to 2-phenyl analogs due to its enhanced hydrogen-bonding network and lattice water content. In contrast, 2-mercaptobenzimidazole derivatives lack sulfonic acid groups, resulting in weaker intermolecular interactions and no zwitterionic character.

Electronic Effects

The sulfonic acid group in this compound lowers the pKa of the adjacent thiol group (predicted pKa = -0.87 ± 0.40), enhancing its solubility in polar solvents. This contrasts with non-sulfonated benzimidazoles, which require organic solvents for dissolution.

属性

IUPAC Name |

2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S2/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5/h1-3H,(H2,8,9,13)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOAINVMNYBDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372277 | |

| Record name | 2-sulfanyl-1H-benzimidazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58089-27-3 | |

| Record name | 2-sulfanyl-1H-benzimidazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Single-Step Sulfuric Acid Catalyzed Synthesis

The most documented method involves reacting o-phenylenediamine with benzoic acid derivatives in concentrated sulfuric acid (96% w/w) at elevated temperatures. This one-pot reaction simultaneously forms the benzimidazole ring and introduces the sulfonic acid group.

Reaction Conditions:

-

Molar Ratio: 1:1.2 (o-phenylenediamine : benzoic acid)

-

Temperature Gradient: 80°C → 180°C over 2 hours

-

Acid Concentration: 96% H₂SO₄

Mechanistic Insights:

-

Protonation: Sulfuric acid protonates the carbonyl oxygen of benzoic acid, enhancing electrophilicity.

-

Cyclization: Nucleophilic attack by the amine groups of o-phenylenediamine forms the benzimidazole core.

-

Sulfonation: In situ sulfonation occurs at the 5-position via electrophilic aromatic substitution.

Optimization Data:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| H₂SO₄ Concentration | 96% | Maximizes cyclization rate |

| Temperature Ramp | 2°C/min | Prevents decomposition |

| Stirring Rate | 500 rpm | Ensures homogeneity |

Stepwise Synthesis via 3,4-Diaminobenzenesulfonic Acid

Intermediate Preparation of 3,4-Diaminobenzenesulfonic Acid

This route starts with 3,4-diaminobenzenesulfonic acid , which is reacted with benzaldehyde and sulfurous acid (H₂SO₃) under controlled pH.

Reaction Sequence:

-

Condensation: Benzaldehyde reacts with the diamine to form a Schiff base.

-

Cyclization: Sulfurous acid mediates ring closure, introducing the thiol group at position 2.

Key Advantages:

-

Purity: Final product achieves >98% purity after single recrystallization.

-

Scalability: Adaptable to continuous flow reactors due to mild conditions (40–80°C).

Comparative Data:

| Method | Yield (%) | Purity (%) | Industrial Feasibility |

|---|---|---|---|

| Sulfuric Acid Route | 60 | 95 | High |

| Diamine Route | 75 | 98 | Moderate |

Post-Synthetic Modifications and Purification

Thiol Group Stabilization

The sulfanyl (-SH) group is prone to oxidation during synthesis. Patent data recommend:

Recrystallization Protocols

-

Solvent System: Water:ethanol (3:1 v/v) at 80°C

-

Decolorization: Activated carbon (5% w/w) removes aromatic byproducts.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A 2024 patent modification describes a continuous process with:

Waste Management

-

Sulfuric Acid Recovery: 80–85% via vacuum distillation.

-

Byproduct Utilization: Benzoic acid residues repurposed as corrosion inhibitors.

Analytical Characterization

Spectroscopic Confirmation:

Purity Assessment:

化学反应分析

Types of Reactions

2-sulfanyl-1H-benzimidazole-5-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Functionalized benzimidazole derivatives.

科学研究应用

2-sulfanyl-1H-benzimidazole-5-sulfonic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

作用机制

The mechanism of action of 2-sulfanyl-1H-benzimidazole-5-sulfonic acid involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can modulate the activity of enzymes and other proteins. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

相似化合物的比较

Structural Comparison

The table below highlights key structural differences between 2-sulfanyl-1H-benzimidazole-5-sulfonic acid and related benzimidazole derivatives:

Key Observations :

- The sulfonic acid group at position 5 is a common feature in analogs like Ensulizole, conferring water solubility and stability.

- The sulfanyl group in the target compound distinguishes it from Ensulizole, which has a phenyl group. This difference may alter electronic properties (e.g., electron-withdrawing vs. electron-donating effects) and biological interactions .

Physicochemical Properties

Notes:

- The sulfonic acid group ensures solubility across all analogs, making them suitable for aqueous formulations .

生物活性

Introduction

2-Sulfanyl-1H-benzimidazole-5-sulfonic acid is a compound characterized by its unique structural features, including a thiol group and a sulfonic acid group. These functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzimidazole core structure, which is crucial for its biological activity. The presence of the thiol (-SH) and sulfonic acid (-SO₃H) groups enhances its solubility in water and contributes to its reactivity in biological systems.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds demonstrate efficacy against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Case Study: Antimicrobial Efficacy

A study tested several derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 32 µg/mL for certain derivatives, indicating strong antibacterial activity .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and FRAP tests. The compound demonstrated a notable ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Table: Antioxidant Activity Comparison

| Compound | DPPH IC50 (µg/mL) | FRAP Value (mmol Fe²⁺/g) |

|---|---|---|

| This compound | 64.09 | 0.25 |

| Ascorbic Acid | 30.00 | 0.65 |

| Trolox | 45.00 | 0.55 |

Antiproliferative Effects

In vitro studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines, including melanoma and lung cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Cancer Cell Lines

A recent study reported an IC50 value of 9.7 µM against SK-Mel 5 melanoma cells, indicating significant cytotoxicity . The compound's ability to inhibit cell proliferation was attributed to its interaction with cellular signaling pathways involved in growth regulation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available benzimidazole derivatives. Researchers are exploring various modifications to enhance its biological activity and selectivity.

Synthesis Pathway Overview

- Starting Material: Benzimidazole

- Reagents: Thiolating agents for introducing the thiol group.

- Functionalization: Sulfonation to introduce the sulfonic acid group.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-sulfanyl-1H-benzimidazole-5-sulfonic acid, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is typically synthesized via coupling reactions using intermediates like 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazole-5-ylsulfanyl)propanoic acid with amino acid esters in the presence of hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) . Solvent-free reductive amination reactions can also be employed, where reaction progress is monitored using thin-layer chromatography (TLC) with chloroform:methanol (7:3 ratio) as the mobile phase . Post-synthesis, high-performance liquid chromatography (HPLC) is recommended for purity assessment, particularly under conditions optimized for sulfonated derivatives (e.g., gradient elution with UV detection at 254 nm) .

Q. How is the structural integrity of this compound confirmed, and what analytical techniques are most effective?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzimidazole core and sulfonic acid substituents. Mass spectrometry (MS) provides molecular weight validation, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like -SH and -SO₃H . For stability studies, HPLC coupled with photodiode array (PDA) detection can track degradation products under accelerated conditions (e.g., pH 1–13 buffers, 40°C) .

Advanced Research Questions

Q. What is the mechanistic basis for the biological activity of this compound derivatives, and how do structural modifications alter efficacy?

- Methodological Answer : The sulfhydryl (-SH) and sulfonic acid (-SO₃H) groups enhance interactions with biological targets, such as enzyme active sites or DNA. For example, Mannich base derivatives of this compound exhibit antibacterial activity by inhibiting dihydrofolate reductase (DHFR), as shown in computational docking studies . Modifications at the benzimidazole N1 position (e.g., alkylation) or sulfonic acid substitution (e.g., fluorination) can improve bioavailability or target specificity. Comparative studies using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are recommended to quantify binding affinities across derivatives .

Q. How do reaction conditions influence the regioselectivity of sulfonation in benzimidazole derivatives, and what strategies mitigate side reactions?

- Methodological Answer : Sulfonation at the 5-position of the benzimidazole ring is highly sensitive to temperature and solvent polarity. For instance, concentrated sulfuric acid at 0–5°C favors monosulfonation, while elevated temperatures (>50°C) risk oversulfonation or ring degradation . Side reactions (e.g., oxidation of -SH to -SO₃H) can be minimized by using inert atmospheres (N₂/Ar) and reducing agents like thiourea. Reaction progress should be monitored via real-time Raman spectroscopy to detect intermediate species .

Q. What contradictions exist in reported biological activities of sulfonated benzimidazoles, and how can these discrepancies be resolved experimentally?

- Methodological Answer : Discrepancies in antimicrobial activity (e.g., varying MIC values against E. coli) may arise from differences in bacterial strain resistance or assay conditions (e.g., broth microdilution vs. agar diffusion) . To standardize results, researchers should:

- Use Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial testing.

- Validate compound solubility in assay media via dynamic light scattering (DLS).

- Compare results with positive controls (e.g., ciprofloxacin) and include cytotoxicity assays (e.g., MTT on mammalian cells) to rule off-target effects .

Key Recommendations

- For Synthesis : Prioritize solvent-free methods to reduce environmental impact and improve yield .

- For Bioactivity Studies : Use orthogonal analytical methods (e.g., HPLC-MS and NMR) to confirm compound integrity post-assay .

- For Contradiction Resolution : Adopt standardized protocols and report detailed experimental conditions to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。